molecular formula C13H19N3O4 B2774663 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 2305253-93-2

6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B2774663
CAS No.: 2305253-93-2
M. Wt: 281.312
InChI Key: VMTXWWILKXGFAU-UHFFFAOYSA-N
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Description

The compound “6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Additionally, it has a carboxylic acid group, and a carbonyl group attached to a 2-methylpropan-2-yl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The imidazole ring, for instance, is a site of potential reactivity. The carbonyl group could be involved in reactions with nucleophiles, and the carboxylic acid could participate in acid-base reactions .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have explored the synthesis of novel compounds through various reactions involving similar structures to 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid. For instance, the synthesis of tetrahydropyridothienopyrimidine derivatives from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates highlights the potential for creating new molecules with diverse applications in scientific research (Bakhite, Al‐Sehemi, & Yamada, 2005).

Development of Antiallergic Agents

The compound's structural analogs have been utilized in the development of antiallergic agents. A study detailed the synthesis of antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, demonstrating significant potency in antiallergic activity and providing a foundation for further exploration into therapeutic applications (Nohara et al., 1985).

Exploring Chemical Reactions

Research into the condensation of specific amines and maleimides has led to the formation of new tetrahydroimidazo[1,5-b]pyridazines, expanding the understanding of chemical reactions and potential applications in material science and medicinal chemistry (Vandyshev et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it were a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without specific context or further information, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and handling procedures. Without specific information, it’s challenging to provide a detailed safety assessment .

Future Directions

The future directions for research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Additionally, studies could be conducted to better understand its physical and chemical properties, and to develop more efficient synthesis methods .

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)14-8-4-5-10-15-9(11(17)18)7-16(10)6-8/h7-8H,4-6H2,1-3H3,(H,14,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTXWWILKXGFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=NC(=CN2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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